An In-depth Technical Guide to 2-Cyclobutyl-2-phenylacetaldehyde: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-Cyclobutyl-2-phenylacetaldehyde: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 2-Cyclobutyl-2-phenylacetaldehyde, a unique aldehyde with potential applications in medicinal chemistry and drug development. Given the limited publicly available data on this specific molecule, this guide synthesizes foundational chemical principles with information on analogous structures to offer a scientifically grounded perspective for researchers, scientists, and professionals in the field of drug development.
Introduction and Chemical Identity
2-Cyclobutyl-2-phenylacetaldehyde, with the CAS Number 123078-48-8, is an organic compound featuring a core acetaldehyde structure substituted at the alpha position with both a cyclobutyl and a phenyl group.[1] This unique structural arrangement, combining a small, strained carbocyclic ring with an aromatic moiety, makes it an intriguing building block for the synthesis of more complex molecules. The presence of a reactive aldehyde functional group and a chiral center offers multiple avenues for chemical modification and the introduction of molecular diversity, a key aspect in the exploration of new therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Cyclobutyl-2-phenylacetaldehyde is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| IUPAC Name | 2-cyclobutyl-2-phenylacetaldehyde | [2] |
| CAS Number | 123078-48-8 | [1][2] |
| Molecular Formula | C₁₂H₁₄O | |
| Molecular Weight | 174.24 g/mol | [2] |
| Canonical SMILES | O=CC(C1=CC=CC=C1)C1CCC1 | [2] |
| InChI Key | HRGRELLHQVYOLA-UHFFFAOYSA-N | [2] |
| Purity (Typical) | ≥95% | [2] |
Proposed Synthesis and Mechanistic Considerations
A robust method would be the alkylation of a phenylacetonitrile derivative followed by reduction of the nitrile to the aldehyde. This multi-step synthesis is outlined below.
Experimental Protocol: A Proposed Synthesis
Step 1: α-Alkylation of Phenylacetonitrile with Cyclobutyl Bromide
-
Rationale: This step introduces the cyclobutyl group at the carbon alpha to the phenyl ring. Phenylacetonitrile is a readily available starting material, and its α-protons are acidic enough to be removed by a moderately strong base.
-
Procedure:
-
To a solution of phenylacetonitrile (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA, 1.1 eq) at 0 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete deprotonation and formation of the carbanion.
-
Slowly add cyclobutyl bromide (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product, 2-cyclobutyl-2-phenylacetonitrile, by column chromatography on silica gel.
-
Step 2: Reduction of 2-Cyclobutyl-2-phenylacetonitrile to 2-Cyclobutyl-2-phenylacetaldehyde
-
Rationale: The final step is the selective reduction of the nitrile functional group to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a well-established reagent for this transformation, as it can reduce nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup.
-
Procedure:
-
Dissolve the purified 2-cyclobutyl-2-phenylacetonitrile (1.0 eq) in a dry, non-polar solvent such as toluene or dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1 - 1.5 eq, typically 1.0 M in hexanes) to the reaction mixture. The stoichiometry of DIBAL-H is critical to avoid over-reduction to the corresponding alcohol.
-
Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid (HCl).
-
Allow the mixture to warm to room temperature and stir until two clear layers are observed.
-
Separate the layers and extract the aqueous layer with the same organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product, 2-Cyclobutyl-2-phenylacetaldehyde, by column chromatography.
-
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Cyclobutyl-2-phenylacetaldehyde.
Predicted Spectroscopic Characterization
As experimental spectroscopic data for 2-Cyclobutyl-2-phenylacetaldehyde is not widely published, the following are predicted key features based on its chemical structure. These predictions are invaluable for researchers aiming to synthesize and characterize this compound.
¹H NMR Spectroscopy (Predicted):
-
Aldehyde Proton (CHO): A singlet or a doublet (if coupled to the α-proton) in the downfield region, typically between δ 9.0-10.0 ppm.
-
Aromatic Protons (C₆H₅): A multiplet in the aromatic region, approximately δ 7.2-7.5 ppm, integrating to 5 protons.
-
α-Proton (CH-CHO): A multiplet or a doublet of multiplets, coupled to the protons on the cyclobutyl ring and potentially the aldehyde proton, expected around δ 3.5-4.0 ppm.
-
Cyclobutyl Protons (C₄H₇): A complex series of multiplets in the aliphatic region, likely between δ 1.5-2.5 ppm, integrating to 7 protons.
¹³C NMR Spectroscopy (Predicted):
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, expected around δ 195-205 ppm.
-
Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 125-140 ppm.
-
α-Carbon (CH-CHO): A signal in the range of δ 50-60 ppm.
-
Cyclobutyl Carbons (C₄H₇): Several signals in the aliphatic region, expected between δ 20-40 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
Mass Spectrometry (MS) (Predicted):
-
Molecular Ion (M⁺): A peak at m/z = 174.10.
-
Key Fragmentation Patterns:
-
Loss of the aldehyde group (-CHO) leading to a fragment at m/z = 145.
-
Benzylic cleavage to form a tropylium ion at m/z = 91.
-
Cleavage of the cyclobutyl ring.
-
Potential Applications in Drug Development and Medicinal Chemistry
While direct applications of 2-Cyclobutyl-2-phenylacetaldehyde in drug development are not documented, its structure suggests significant potential as a versatile building block. The field of medicinal chemistry often utilizes unique scaffolds to explore new chemical space and improve the pharmacological properties of drug candidates.
-
Introduction of 3D Character: The cyclobutyl moiety introduces a three-dimensional, non-planar element. In drug design, moving away from flat, aromatic structures can lead to improved metabolic stability, increased binding affinity, and better selectivity for biological targets.
-
Scaffold for Novel Pharmacophores: The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including reductive amination to form substituted phenethylamines, Wittig reactions to generate alkenes, and oxidation to carboxylic acids. These transformations allow for the rapid generation of a library of diverse compounds for biological screening.
-
Analogue Synthesis: It can serve as a key intermediate in the synthesis of analogues of known bioactive molecules where the introduction of a cyclobutyl-phenyl motif is desired to probe structure-activity relationships (SAR).
Conceptual Workflow for Application in Medicinal Chemistry
